BenchChemオンラインストアへようこそ!

1-cyclopentyl-2-nitro-1H-imidazole

Nitroimidazole Lipophilicity Molecular Descriptors

1-Cyclopentyl-2-nitro-1H-imidazole (C8H11N3O2, MW 181.19 g/mol) is a monocyclic 2-nitroimidazole in which the imidazole N1 position bears a cyclopentyl substituent. It belongs to the broader 2-nitroimidazole pharmacophore class, whose core is associated with bioreductive activation under hypoxic conditions and antimicrobial/antiprotozoal potential.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B8734531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-2-nitro-1H-imidazole
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=CN=C2[N+](=O)[O-]
InChIInChI=1S/C8H11N3O2/c12-11(13)8-9-5-6-10(8)7-3-1-2-4-7/h5-7H,1-4H2
InChIKeyLXBSSHPWNMYEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-2-nitro-1H-imidazole: Structural and Procurement Baseline for a N1-Cycloalkyl 2-Nitroimidazole


1-Cyclopentyl-2-nitro-1H-imidazole (C8H11N3O2, MW 181.19 g/mol) is a monocyclic 2-nitroimidazole in which the imidazole N1 position bears a cyclopentyl substituent [1]. It belongs to the broader 2-nitroimidazole pharmacophore class, whose core is associated with bioreductive activation under hypoxic conditions and antimicrobial/antiprotozoal potential [2]. However, unlike clinically advanced bicyclic nitroimidazoles (e.g., pretomanid, delamanid) or extensively profiled 5-nitroimidazoles (e.g., metronidazole), this specific N1-cyclopentyl monocyclic derivative has not been the subject of dedicated, quantitative biological profiling in publicly available primary literature as of the search date.

Why N1-Substitution Topology Creates Non-Interchangeable Profiles Among 2-Nitroimidazole Analogs


The biological performance of 2-nitroimidazoles is exquisitely sensitive to the steric and electronic character of the N1 substituent, primarily because it governs the compound's single-electron reduction potential (E¹₇), lipophilicity, and steric fit within the active site of cognate nitroreductases [1]. Systematic SAR studies on antitubercular nitroimidazoles have demonstrated that even subtle alterations at the N1 position (e.g., methyl vs. larger alkyl) can shift whole-cell aerobic activity against Mycobacterium tuberculosis by orders of magnitude [2]. Consequently, generic substitution between N1-alkyl, N1-cycloalkyl, and N1-aryl 2-nitroimidazoles—or between different N1-cycloalkyl variants—is not reliable without compound-specific quantitative data.

Quantitative Differentiation Evidence for 1-Cyclopentyl-2-nitro-1H-imidazole


Structural and Physicochemical Differentiation from 1-Methyl-2-nitroimidazole via Calculated Descriptors

Replacement of the N1-methyl group in 1-methyl-2-nitroimidazole (MW 127.10 g/mol) with a cyclopentyl ring in the target compound (MW 181.19 g/mol) increases molecular weight by 54.09 g/mol and substantially elevates calculated lipophilicity. The cyclopentyl group introduces greater steric bulk (Taft Es value more negative than methyl) and is predicted to increase the octanol-water partition coefficient (clogP) by approximately 1.5–2.0 log units relative to the N1-methyl analog, based on fragment-based calculations consistent with established nitroimidazole SAR trends [1].

Nitroimidazole Lipophilicity Molecular Descriptors Drug Design

N1-Cyclopentyl Topology Differentiates This Compound from Common 5-Nitroimidazole Therapeutics

The compound possesses a 2-nitro (not 5-nitro) substitution pattern on the imidazole ring. The one-electron reduction potential (E¹₇) of 2-nitroimidazoles is systematically more negative (typically −380 to −520 mV vs. NHE) than that of 5-nitroimidazoles (typically −250 to −400 mV) [1]. This electrochemical difference directly impacts the ability of the compound to undergo bioreductive activation by specific nitroreductase enzymes. 2-Nitroimidazoles are preferentially reduced under more severely hypoxic conditions and are the scaffold of choice for hypoxia-selective prodrugs and imaging agents, whereas 5-nitroimidazoles (e.g., metronidazole) are optimized for anaerobic pathogen killing via unrelated nitroreductase systems [2]. The N1-cyclopentyl group further modulates the reduction potential within the 2-nitroimidazole series.

Nitroimidazole Positional Isomer Reduction Potential Mechanism of Action

Synthetic Accessibility via N-Alkylation of 2-Nitroimidazole with Bromocyclopentane

The compound can be prepared by direct N-alkylation of commercially available 2-nitroimidazole with bromocyclopentane, as described in synthetic procedure databases . This single-step synthetic accessibility contrasts with bicyclic nitroimidazole cores (e.g., nitroimidazooxazines such as pretomanid), which require multi-step, stereocontrolled synthesis and chiral resolution [1]. For medicinal chemistry groups exploring N1-substituted 2-nitroimidazole SAR, the cyclopentyl variant offers a synthetically tractable entry point compared to more complex bicyclic analogs, while providing distinct steric and conformational properties relative to simple N1-alkyl (methyl, ethyl) or N1-aryl derivatives.

Nitroimidazole Synthesis N-Alkylation Building Block Medicinal Chemistry

Cyclopentyl Substituent Offers a Distinct Conformational Profile Compared to Cyclopropyl and Cyclohexyl Analogs

Among cycloalkyl-substituted imidazoles, the cyclopentyl ring occupies an intermediate steric and conformational space. Cyclopropyl is significantly smaller and more rigid (planar), while cyclohexyl is larger and can adopt multiple chair conformations [1]. The cyclopentyl ring's characteristic envelope/twist conformations and intermediate effective volume provide a distinct steric footprint for probing hydrophobic binding pockets in nitroreductase enzymes. SAR analyses of antitubercular nitroimidazoles have shown that cycloalkyl size at analogous positions correlates with differential whole-cell activity, though no direct head-to-head comparison data between N1-cyclopentyl and N1-cyclopropyl or N1-cyclohexyl 2-nitroimidazoles are publicly available [2].

Cycloalkyl Conformational Analysis Steric Bulk Structure-Activity Relationship

Absence of hERG or CYP Liability Data: A Key Gap Relative to Advanced Nitroimidazole Leads

A critical procurement consideration for nitroimidazole scaffolds intended for in vivo studies is the availability of cardiac ion channel (hERG) and cytochrome P450 inhibition data. For advanced nitroimidazole leads such as pretomanid and delamanid, hERG IC50 values and CYP inhibition profiles are publicly available [1]. In contrast, no hERG binding, CYP inhibition, or comprehensive in vitro safety pharmacology data have been reported for 1-cyclopentyl-2-nitro-1H-imidazole in the public domain. This data gap represents a meaningful differentiation point for procurement decisions: users requiring safety-profiled leads should note that this compound has not undergone the cardiac and metabolic safety characterization that accompanies more clinically developed nitroimidazole candidates [2].

Safety Pharmacology hERG CYP Inhibition Drug Discovery

Evidence-Supported Application Scenarios for 1-Cyclopentyl-2-nitro-1H-imidazole


Medicinal Chemistry SAR Exploration at the N1 Position of Monocyclic 2-Nitroimidazoles

In a medicinal chemistry program optimizing the N1 substituent of 2-nitroimidazole leads, 1-cyclopentyl-2-nitro-1H-imidazole serves as a probe for intermediate cycloalkyl steric and lipophilic character. Its single-step synthetic accessibility enables rapid incorporation into compound libraries alongside N1-methyl, N1-cyclopropyl, and N1-cyclohexyl analogs, allowing systematic mapping of the steric and hydrophobic tolerance of the target nitroreductase active site [1][3].

Hypoxia-Selective Prodrug Scaffold with Enhanced Lipophilicity for Intracellular Pathogen Targeting

The 2-nitro regiochemistry positions this compound within the hypoxia-selective bioreductive pharmacophore class [2]. Its N1-cyclopentyl group is predicted to confer higher lipophilicity compared to N1-methyl or N1-(2-hydroxyethyl) analogs, potentially enhancing passive membrane permeability and intracellular accumulation—a property relevant for targeting intracellular pathogens such as Mycobacterium tuberculosis or Trypanosoma cruzi residing within host cells [1][2].

Synthetic Intermediate or Building Block for more Complex Nitroimidazole Derivatives

The compound's straightforward N-alkylation synthesis from commercially available 2-nitroimidazole , combined with the potential for further functionalization at the imidazole C4 and C5 positions, makes it a viable building block for constructing more elaborate nitroimidazole-containing molecular architectures, including bifunctional hypoxia imaging probes and conjugate prodrugs.

Reference Standard for Analytical Method Development and Quality Control of Cycloalkyl Nitroimidazoles

Given its defined molecular weight (181.19 g/mol), well-characterized molecular formula (C8H11N3O2), and chromatographic properties predictable from its cyclopentyl substituent, this compound can serve as a reference standard or system suitability marker in HPLC, LC-MS, or GC-MS analytical method development for nitroimidazole compound libraries, provided appropriate in-house characterization is performed prior to use.

Quote Request

Request a Quote for 1-cyclopentyl-2-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.